Fmoc-4-(3-fluorophenyl)-L-phenylalanine Fmoc-4-(3-fluorophenyl)-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13737699
InChI: InChI=1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O
Molecular Formula: C30H24FNO4
Molecular Weight: 481.5 g/mol

Fmoc-4-(3-fluorophenyl)-L-phenylalanine

CAS No.:

Cat. No.: VC13737699

Molecular Formula: C30H24FNO4

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-4-(3-fluorophenyl)-L-phenylalanine -

Specification

Molecular Formula C30H24FNO4
Molecular Weight 481.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-fluorophenyl)phenyl]propanoic acid
Standard InChI InChI=1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1
Standard InChI Key WBSUZOFWOYIFRD-NDEPHWFRSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O

Introduction

Chemical Structure and Properties

Structural Analysis

The compound’s backbone consists of an L-phenylalanine core with a 3-fluorophenyl group attached at the para position of the aromatic ring. The Fmoc group is linked to the α-amino group, enabling orthogonal protection during peptide synthesis.

Structural Components

ComponentDescription
Fmoc GroupFluorenylmethyloxycarbonyl (9-fluorenylmethyl carbonate)
3-FluorophenylAromatic ring with fluorine at position 3
L-PhenylalanineChiral α-amino acid backbone

Key Structural Data

PropertyValue
SMILESOC(=O)C@HNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
InChI Code1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1
InChI KeyWBSUZOFWOYIFRD-NDEPHWFRSA-N

Synthesis and Preparation Methods

StepReagents/Conditions
HalogenationFluorine introduction via directed substitution (e.g., FeCl₃ catalyst)
Fmoc ProtectionFmoc-Cl, NaHCO₃, DMF, 0–5°C
DeprotectionPiperidine in DMF (20–30% v/v)

Applications and Research Findings

Role in Peptide Synthesis

The compound serves as a building block for peptides requiring fluorinated aromatic residues, which enhance metabolic stability and alter hydrophobic interactions. Fluorine’s electronegativity and small size permit precise modulation of binding affinity in therapeutic peptides .

Potential Applications

ApplicationRationale
Drug DesignFluorine’s bioisosteric properties mimic hydrogen bonds, improving drug-receptor interactions
Material ScienceSelf-assembly into nanofibers for biomedical scaffolds
ProteomicsPhotoaffinity labeling via fluorophenyl azide analogs

Comparative Analysis with Analogues

CompoundFluorine PositionKey Differences
Fmoc-4-Fluoro-L-PheParaLess steric hindrance
Fmoc-3-Fluoro-L-PheMetaAltered electronic effects
Fmoc-4-(3-Fluorophenyl)-L-PheOrthoEnhanced π-π interactions
Hazard StatementPrecautionary Measure
H315 (Causes skin irritation)P305+351+338: IF IN EYES, rinse cautiously with water for several minutes
H319 (Causes serious eye irritation)P302+352: IF ON SKIN, wash with plenty of soap and water
H335 (May cause respiratory irritation)P261: Avoid breathing dust/fume/vapor

Storage Recommendations

ParameterGuideline
Temperature0–8°C (to prevent degradation)
SolubilityDMF, DCM, THF (common SPPS solvents)

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